![molecular formula C24H21ClN4O3 B2964396 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 923140-88-9](/img/no-structure.png)

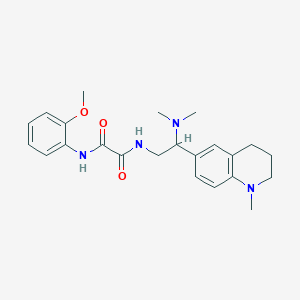

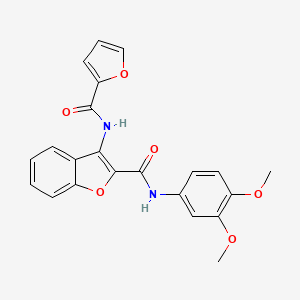

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups. It contains a pyrido[3,2-d]pyrimidin-4-one moiety, which is a type of nitrogen-containing heterocycle . These types of structures are found in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, have been synthesized using metal-free and solvent-free conditions . This method involves the use of a Brønsted acidic ionic liquid as a catalyst .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the pyrido[3,2-d]pyrimidin-4-one moiety suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been involved in reactions such as C-3 chalcogenation . This reaction involves the introduction of a chalcogen (sulfur or selenium) at the 3-position of the pyrido[1,2-a]pyrimidin-4-one ring .Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

A study by Dollé et al. (2008) focused on the development of selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). The research synthesized a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for fluorine-18 labeling, facilitating in vivo imaging of the translocator protein. This highlights the compound's application in enhancing neuroimaging techniques and studying neurological diseases at the molecular level (Dollé et al., 2008).

Antimicrobial Activity

Research by Hossan et al. (2012) and Bondock et al. (2008) explored the antimicrobial properties of pyrimidinone and oxazinone derivatives, synthesized using various starting materials, including structures similar to the compound . These studies demonstrate the compound's relevance in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Hossan et al., 2012); (Bondock et al., 2008).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests potential applications of the compound in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Neuroinflammation PET Imaging

Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines, closely related to the compound , as ligands for the translocator protein 18 kDa (TSPO). These compounds, including fluorine-18 labeled derivatives, were evaluated for their potential in PET imaging of neuroinflammatory processes. This research underscores the application of such compounds in diagnosing and studying neurodegenerative disorders (Damont et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit broad-spectrum antibacterial and antifungal activity

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interfere with essential biological processes in bacterial and fungal cells, leading to their death or growth inhibition .

Pharmacokinetics

A compound with a similar structure was found to have good traditional drug-like properties , suggesting that this compound may also have favorable pharmacokinetic properties

Result of Action

Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of bacterial and fungal cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with 2,5-dimethylaniline to form the intermediate. The intermediate is then reacted with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "2,5-dimethylaniline", "N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 2,5-dimethylaniline in the presence of a coupling agent to form the intermediate.", "Step 3: Reaction of the intermediate with N-(2-bromoacetyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine in the presence of a base to form the final product." ] } | |

CAS-Nummer |

923140-88-9 |

Molekularformel |

C24H21ClN4O3 |

Molekulargewicht |

448.91 |

IUPAC-Name |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide |

InChI |

InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30) |

InChI-Schlüssel |

QAWROBKJGXLTTP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2964330.png)

![Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate](/img/structure/B2964331.png)

![6-[5-(2-Methoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2964334.png)